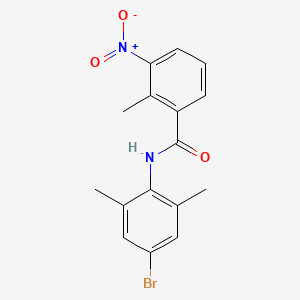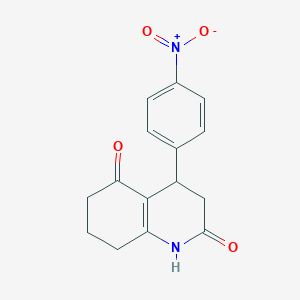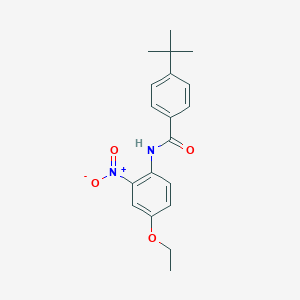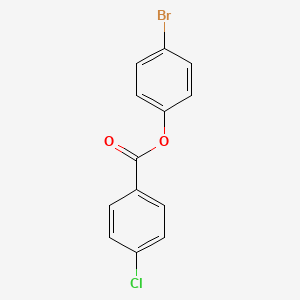![molecular formula C21H22N2OS B5153913 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by its unique thiazole and benzamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Substitution Reactions:
Amidation: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are typically employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the propyl group, which may affect its reactivity and binding properties.
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide: The presence of a methyl group instead of a propyl group can influence the compound’s steric and electronic properties.
Uniqueness
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The propyl group, in particular, can enhance lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-4-8-18-19(17-13-14(2)11-12-15(17)3)22-21(25-18)23-20(24)16-9-6-5-7-10-16/h5-7,9-13H,4,8H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCIDPFEAUHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-FLUOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5153832.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)

![N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide](/img/structure/B5153888.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)

![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![N-cyclohexyl-3-[[(2,3-dimethylimidazol-4-yl)methylamino]methyl]-N-methylpyridin-2-amine](/img/structure/B5153923.png)
